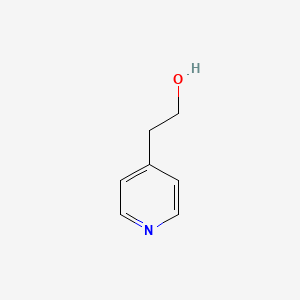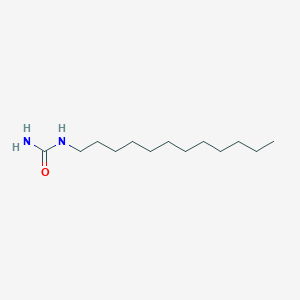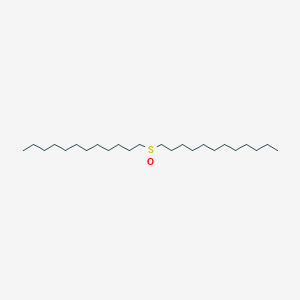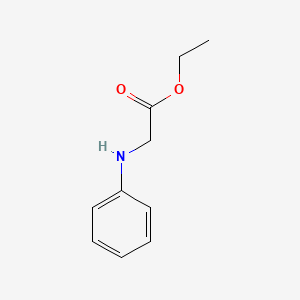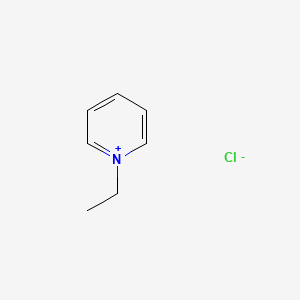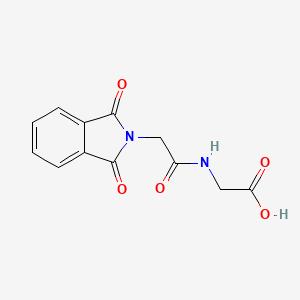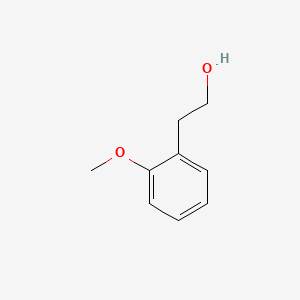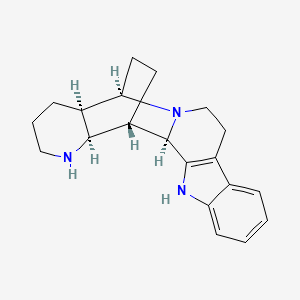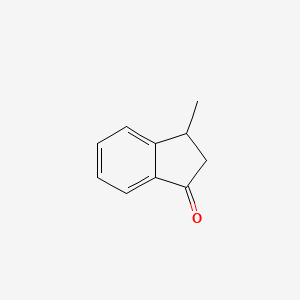
3-Methyl-1-indanone
概要
説明
3-Methyl-1-indanone is a derivative of 1-indanone, characterized by the presence of a methyl group at the third position of the indanone ring. This compound has a molecular formula of C10H10O and a molecular weight of 146.19 g/mol . It is a colorless to pale yellow liquid with a distinctive odor. This compound is used in various chemical syntheses and has applications in different scientific fields.
作用機序
3-Methyl-1-indanone, also known as 3-Methyl-2,3-dihydro-1H-inden-1-one, is a compound with a broad range of biological activity . This article will explore its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
It’s worth noting that related 1-indanone derivatives have been found to exhibit potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities . They can also be used in the treatment of neurodegenerative diseases .
Mode of Action
It’s known that 1-indanones and their derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, they can act as photosensitizers for the splitting of dimethylthymine dimers .
Biochemical Pathways
1-indanones are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 70-72 °c/07 mmHg and density of 1075 g/mL at 25 °C, may influence its bioavailability .
Result of Action
Related 1-indanone derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . These effects suggest that this compound may also have significant molecular and cellular impacts.
生化学分析
Biochemical Properties
3-Methyl-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of branched alkyl indanes (BINs) . It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of complex organic compounds. For instance, this compound has been used as a photosensitizer for the splitting of dimethylthymine dimers . Additionally, it serves as a model compound in enantioselective gas-liquid chromatography, demonstrating its versatility in biochemical applications .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce asymmetry in trans-1,2-diphenylcyclopropane (DPC), highlighting its impact on cellular function . Furthermore, its interaction with adrenergic receptors on cell membranes suggests a role in modulating cellular responses to catecholamines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as an optically active sensitizer, inducing asymmetry in specific compounds . The compound’s ability to participate in base-catalyzed proton transfer reactions further underscores its role in enzyme activation and inhibition . These interactions lead to changes in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound has shown high enantioselectivity in biocatalyzed oxidation reactions, indicating its stability under specific conditions . Long-term studies have revealed that this compound maintains its biochemical activity, with minimal degradation observed in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate cellular responses without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on cellular function and metabolism . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of branched alkyl indanes (BINs) is particularly noteworthy . Additionally, this compound has been used in studies to verify three-phase models in enantioselective gas-liquid chromatography, demonstrating its involvement in complex metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity . The compound’s ability to act as a photosensitizer further underscores its role in cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its biochemical effects precisely where needed, enhancing its efficacy in various applications .
準備方法
Synthetic Routes and Reaction Conditions: 3-Methyl-1-indanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-methylindan with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . Another method includes the oxidation of 3-methylindan using oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 3-Methyl-1-indanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylphthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 3-methylindan-1-ol.
Substitution: It can participate in electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids.
Major Products:
Oxidation: 3-Methylphthalic acid.
Reduction: 3-Methylindan-1-ol.
Substitution: Halogenated this compound derivatives.
科学的研究の応用
3-Methyl-1-indanone has a wide range of applications in scientific research:
類似化合物との比較
- 1-Indanone
- 2-Methyl-1-indanone
- 1,3-Indandione
3-Methyl-1-indanone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
3-methyl-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQSYKCADSUHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-57-7 | |
| Record name | 3-Methylindanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006072577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1-indanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl-indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLINDANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJW7YA5CLT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the Lewis acid character of 3-Methyl-1-indanone?
A1: While this compound itself is not a Lewis acid, it can form adducts with Lewis acids like Tin(IV) chloride (SnCl4) and dibutyltin dichloride (n-Bu2SnCl2). This property was used to study the Lewis acid nature of these tin moieties. Research indicates that the Lewis acid character of SnCl4 is fourteen times greater than that of n-Bu2SnCl2 when measured using this compound. []
Q2: How does the structure of 1-indanone analogs influence their interaction with odorant receptors in moths?
A2: Studies using heterologous expression in Drosophila melanogaster have shown that both CpomOR19 (from codling moth Cydia pomonella) and SlitOR19 (from African cotton leafworm Spodoptera littoralis) demonstrate similar affinity for various substituted indanes, including this compound. [] The presence of a keto group at position 1 and the intact two-ring structure of the indane skeleton are crucial for receptor activation. Interestingly, methyl substituents on the benzene ring reduce the response, while alkyl substitutions at positions 2 and 3 of the five-membered ring enhance it, suggesting a specific binding pocket structure within the receptor. []
Q3: Can this compound be synthesized using Friedel-Crafts alkylation?
A3: Yes, this compound is one of the products obtained when ethyl 3-oxobutanoate undergoes reflux in benzene in the presence of aluminum chloride. [] This reaction proceeds via Friedel-Crafts alkylation, where benzene acts as the nucleophile attacking the electrophilic carbonyl carbon of ethyl 3-oxobutanoate.
Q4: What is the role of this compound in gas-liquid chromatographic enantiomeric separations?
A4: this compound has been used as a model compound to study enantiomeric separations in gas-liquid chromatography using a stationary phase composed of methylated cyclodextrin and polysiloxane. [] The "three-phase" model was employed to analyze the partition equilibria involved, revealing that the cyclodextrin component plays a significant role in analyte retention. [] This research highlights the importance of understanding the interactions between chiral analytes and stationary phase components for effective enantiomeric separation.
Q5: Has this compound been identified as a natural product?
A5: Yes, a derivative of this compound, specifically 3-hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one, was identified as a novel sesquiterpene in the leaves of Croton oblongifolius Roxb. [] This compound, along with other identified compounds, exhibited allelopathic activity, inhibiting the growth of L. sativum. []
Q6: Can this compound be detected using Gas Chromatography-Mass Spectrometry (GC-MS)?
A6: A derivative of this compound, 5-hydroxy-3-methyl-1-indanone, was identified as a major component in agarwood oil extracted from Aquilaria malaccensis trees using microwave-assisted Soxhlet extraction. [] The compound was detected at a retention time of 41.89 minutes and constituted a significant portion (17.64%) of the total peak area in GC-MS analysis. [] This method proves valuable for analyzing the composition of agarwood oil and identifying its bioactive components.
Q7: Is there any spectroscopic data available for this compound and its derivatives?
A7: Yes, 13C NMR spectral data for this compound, alongside other substituted indanones and related compounds, has been reported in the literature. [] This information provides valuable insights into the structural characteristics of these compounds and aids in their identification and characterization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Propenoic acid, 2-cyano-3-[4-(dimethylamino)phenyl]-](/img/structure/B1362633.png)



